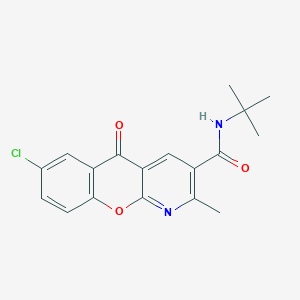
2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide, commonly known as BQCA, is a chemical compound that is used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity in the central nervous system. BQCA has been found to have a number of potential applications in the field of neuroscience research, including the study of neurodegenerative diseases and the development of new treatments for neurological disorders.
Wirkmechanismus
BQCA exerts its effects by binding to and activating the 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide receptor, which is a member of the G protein-coupled receptor family. Activation of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide leads to the activation of downstream signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of synaptic transmission and plasticity, and are thought to play a key role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
BQCA has been found to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BQCA can increase the release of glutamate and other neurotransmitters from neurons, and can enhance the activity of ion channels that are involved in synaptic transmission. In vivo studies have shown that BQCA can modulate the activity of neurons in the hippocampus and other brain regions, and can enhance learning and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BQCA in lab experiments is its high selectivity for 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. This allows researchers to selectively activate this receptor subtype without affecting other receptors or signaling pathways. Another advantage of BQCA is its relatively low toxicity and good solubility in aqueous solutions. However, one limitation of BQCA is its relatively short half-life in vivo, which can make it difficult to achieve sustained activation of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in animal models.
Zukünftige Richtungen
There are a number of potential future directions for research on BQCA and its applications in neuroscience. One area of interest is the role of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the regulation of synaptic plasticity and learning and memory. Another area of interest is the potential therapeutic benefits of targeting 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in developing new and more potent agonists of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide, which could have improved pharmacological properties and therapeutic potential.
Synthesemethoden
BQCA can be synthesized using a variety of methods, including the reaction of 6-bromo-8-methyl-3,4-dihydro-2H-quinoline with cyanomethyl acetate in the presence of a base such as potassium carbonate. The resulting product can be purified using standard chromatographic techniques to obtain a high-purity sample of BQCA.
Wissenschaftliche Forschungsanwendungen
BQCA has been used extensively in scientific research to study the function and pharmacology of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide. It has been found to be a potent and selective agonist of this receptor subtype, and has been used to investigate the role of 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in a variety of cellular and physiological processes. BQCA has also been used in preclinical studies to evaluate the potential therapeutic benefits of targeting 2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
2-(6-bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-10-7-12(15)8-11-3-2-6-18(14(10)11)9-13(19)17-5-4-16/h7-8H,2-3,5-6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQYUVPADBZACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(CCC2)CC(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-(cyanomethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)

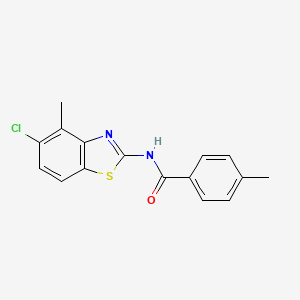
![N-(4-chloro-2-fluorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2917876.png)
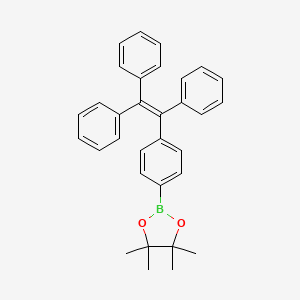
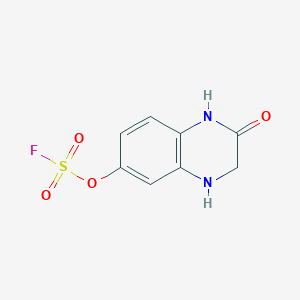
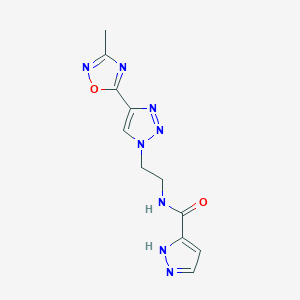
![2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2917881.png)
![N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2917882.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2917883.png)
